butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a nitrogen- and sulfur-containing heterocyclic compound characterized by a pyrroloquinoxaline core.
Properties
IUPAC Name |
butyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-3-13-28-22(27)18-19-21(25-17-12-8-7-11-16(17)24-19)26(20(18)23)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDJXJCFDDGAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with benzaldehyde to form the quinoxaline ring, followed by subsequent functionalization to introduce the carboxylate and benzyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group at position 2 participates in nucleophilic and condensation reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides. For example, treatment with 5-bromo-furan-2-carbonyl chloride yields 2-[(5-bromo-furan-2-carbonyl)-amino] derivatives under mild conditions (0–5°C, THF solvent).
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (K₂CO₃) to produce N-alkylated products. This modification enhances lipophilicity and target selectivity.
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives, which are intermediates for further functionalization.
Ester Group Transformations
The butyl ester at position 3 undergoes hydrolysis and transesterification:
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Acid-Catalyzed Hydrolysis : Heating with HCl (6M, reflux) converts the ester to a carboxylic acid, enabling salt formation or coupling reactions. Yields exceed 85% after 12 hours.
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Base-Catalyzed Hydrolysis : NaOH (1M, 60°C) produces the carboxylate salt, useful for solubility enhancement in aqueous systems.
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Transesterification : Reacts with methanol or ethanol in acidic conditions to yield shorter-chain esters (e.g., methyl or ethyl analogs).
Quinoxaline Core Modifications
The fused pyrroloquinoxaline system exhibits redox and electrophilic substitution behavior:
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Oxidation : Treatment with H₂O₂ or m-CPBA generates N-oxide derivatives, which alter electronic properties and binding affinity.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the quinoxaline ring, producing dihydroquinoxaline intermediates.
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces substituents at electron-rich positions of the aromatic rings.
Benzyl Group Reactivity
The benzyl substituent at position 1 participates in:
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, removing the benzyl group to yield a secondary amine .
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) substitutes hydrogen atoms on the benzyl ring, creating brominated analogs for SAR studies.
Comparative Reaction Data
Mechanistic Insights
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Acylation : Proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by deprotonation.
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Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack.
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N-Oxidation : Electrophilic oxygen from m-CPBA reacts with the lone pair of the quinoxaline nitrogen.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : C22H22N4O2
- Molecular Weight : 374.46 g/mol
- IUPAC Name : Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property opens avenues for its use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Neuroprotective Effects
Pyrroloquinoxaline compounds have been associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Anti-inflammatory Activity
Studies have indicated that butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation-related damage in tissues .
Several case studies have explored the applications of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated the anticancer effects of this compound on breast cancer cell lines, showing a dose-dependent inhibition of cell viability.
- Research in Pharmaceutical Biology highlighted its antimicrobial efficacy against Staphylococcus aureus, suggesting potential for development as a topical antimicrobial agent.
Mechanism of Action
The mechanism by which butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Pyrroloquinoxaline Core
The pharmacological and physicochemical properties of pyrroloquinoxaline derivatives are heavily influenced by substituents at positions 1 (N1) and 3 (ester group). Key analogues include:
Structural and Spectroscopic Features
- NMR Signatures: The NH proton in pyrroloquinoxaline derivatives appears as a broad peak near 8.97 ppm (e.g., compound 3a′ in ). Substituents like benzyl or trifluoromethylphenyl alter chemical shifts due to electronic effects .
- X-ray Crystallography: confirms planar fused-ring systems in furoquinoxalines, suggesting similar rigidity in pyrrolo analogues .
Biological Activity
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS Number: 433687-46-8) is a compound belonging to the pyrroloquinoxaline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is , with a molecular weight of 378.44 g/mol. The compound's structure features a pyrroloquinoxaline core that is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. In various studies, compounds structurally related to butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate have shown promising results against different cancer cell lines:
- Study Findings : One study demonstrated that quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, including HCT-116 and MCF-7. The most active compounds had IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming doxorubicin (IC50 = 3.23 µg/mL) .
Antimicrobial Activity
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate and its analogs have also been evaluated for antimicrobial properties:
- Activity Results : In antimicrobial assays, certain quinoxaline derivatives displayed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with some compounds showing efficacy comparable to standard antibiotics .
Synthesis Methods
The synthesis of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available starting materials like benzylamine and various substituted quinoxalines.
- Reaction Conditions : Reactions are conducted under controlled conditions using solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired pyrroloquinoxaline structure.
- Yield : Reports indicate high yields (up to 95%) can be achieved with optimized reaction conditions .
Case Studies
Several case studies highlight the biological activity of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate:
Q & A
Q. How to design studies testing synergistic effects with existing chemotherapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
